molecular formula C13H16INO4 B6285337 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid CAS No. 1260003-29-9

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid

Cat. No.: B6285337
CAS No.: 1260003-29-9
M. Wt: 377.17 g/mol
InChI Key: JSDBVQFGTQTPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid is a chemical compound with the molecular formula C13H16INO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an iodophenyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with (Boc)2O (tert-butoxycarbonyl anhydride). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylacetic acids, while deprotection reactions yield the free amine derivative .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in various biochemical reactions. The iodophenyl group can undergo substitution reactions, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(3-bromophenyl)acetic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid is unique due to the presence of the 3-iodophenyl group, which provides specific reactivity and allows for targeted modifications. The Boc protecting group also offers versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1260003-29-9

Molecular Formula

C13H16INO4

Molecular Weight

377.17 g/mol

IUPAC Name

2-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)

InChI Key

JSDBVQFGTQTPDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)I)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.